molecular formula C13H16ClF2N3O B2637310 2-Chloro-N-[1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentyl]acetamide CAS No. 2411301-83-0

2-Chloro-N-[1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentyl]acetamide

Cat. No.: B2637310
CAS No.: 2411301-83-0
M. Wt: 303.74
InChI Key: UHHJNIFWAWPQBH-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentyl]acetamide is a chemical compound characterized by the presence of a chloro group, a difluoromethyl group, and a pyrimidinyl group attached to a cyclopentyl acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentyl]acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boron reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while cross-coupling with an aryl boronic acid would yield a biaryl compound.

Scientific Research Applications

2-Chloro-N-[1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentyl]acetamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the pyrimidinyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentyl]acetamide is unique due to the combination of its difluoromethyl and pyrimidinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-chloro-N-[1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF2N3O/c1-8-6-9(11(15)16)18-12(17-8)13(4-2-3-5-13)19-10(20)7-14/h6,11H,2-5,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHJNIFWAWPQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2(CCCC2)NC(=O)CCl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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